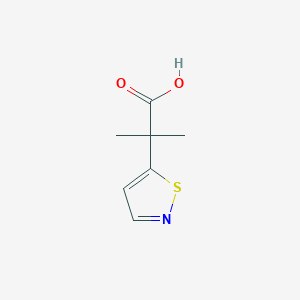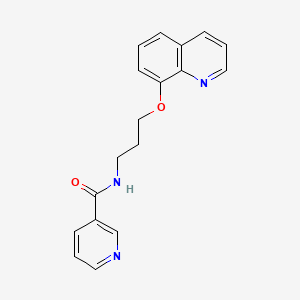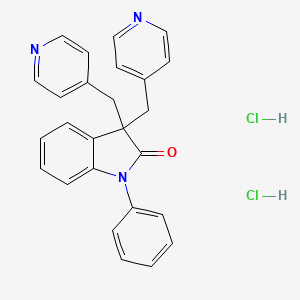![molecular formula C11H14N2 B2952302 2-Phenyl-2,6-diazaspiro[3.3]heptane CAS No. 1824145-15-4](/img/structure/B2952302.png)
2-Phenyl-2,6-diazaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro[3.3]heptane core and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in pharmaceuticals .
Applications De Recherche Scientifique
2-Phenyl-2,6-diazaspiro[3.3]heptane finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and catalysts.
Safety and Hazards
The safety data sheet for 2,6-diazaspiro[3.3]heptane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used as surrogates for piperazine, enhancing target selectivity and reducing off-mechanism cytotoxicity in human cell culture .
Mode of Action
The exact mode of action of 2-Phenyl-2,6-diazaspiro[3It’s known that the compound’s structure, particularly the presence of the quaternary center, plays a crucial role in its interaction with its targets .
Biochemical Pathways
The specific biochemical pathways affected by 2-Phenyl-2,6-diazaspiro[3The compound’s structure suggests that it may interact with various biochemical pathways, potentially influencing a wide range of cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Phenyl-2,6-diazaspiro[3The compound’s physical properties, such as its molecular weight and structure, suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 2-Phenyl-2,6-diazaspiro[3Similar compounds have been shown to enhance target selectivity and reduce off-mechanism cytotoxicity in human cell culture .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Phenyl-2,6-diazaspiro[3Factors such as ph, temperature, and the presence of other molecules may potentially influence the compound’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,6-diazaspiro[3.3]heptane typically involves multi-step processes. One common method includes the cyclization of di-electrophiles and di-nucleophiles. This approach offers higher yields and often does not require purification through chromatography . Another method involves successive [2+2] cycloadditions between dichloroketene and olefins, although this route generally provides lower yields and requires chromatographic purification .
Industrial Production Methods: Industrial production methods for 2-Phenyl-2,6-diazaspiro[3 the scalability of the synthetic routes mentioned above suggests potential for industrial application, particularly the cyclization method due to its higher turnover and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Common Reagents and Conditions:
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under mild conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .
Comparaison Avec Des Composés Similaires
1-Oxa-2,6-diazaspiro[3.3]heptane: Another spirocyclic compound with potential as a bioisostere for piperazine.
2,6-Diazaspiro[3.3]heptane: A structural surrogate of piperazine used in various chemical reactions.
Uniqueness: 2-Phenyl-2,6-diazaspiro[3.3]heptane is unique due to the presence of the phenyl group, which can enhance its binding affinity and specificity in biological systems. This structural feature distinguishes it from other similar compounds and contributes to its potential in drug design and development .
Propriétés
IUPAC Name |
2-phenyl-2,6-diazaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-8-11(9-13)6-12-7-11/h1-5,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWCIFDORRKQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2952220.png)

![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2952222.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate](/img/structure/B2952223.png)
![N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2952224.png)
![ethyl 2-[(6-{[(2,5-difluorophenyl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate](/img/structure/B2952225.png)
![N-(2-chlorophenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2952227.png)
![2-[3-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2952228.png)
![13-fluoro-2-oxo-N-(oxolan-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2952229.png)




![1-(4-chloro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2952242.png)
